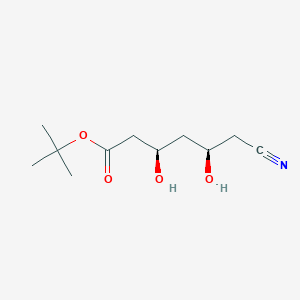
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
Vue d'ensemble
Description
Synthesis Analysis
Biosynthesis utilizing carbonyl reductase from Rhodosporidium toruloides has shown remarkable efficiency and enantioselectivity for producing the key intermediate, (3R,5S)-CDHH, under both mono and biphasic media conditions, demonstrating yields and enantiomeric excess (ee) greater than 98% (Liu et al., 2018). Directed evolution of this carbonyl reductase further enhanced its activity, offering a robust method for the stereoselective synthesis of this intermediate (Liu et al., 2017).
Molecular Structure Analysis
While specific studies on the molecular structure analysis of "(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester" were not directly identified, the detailed structural elucidation of related compounds and intermediates plays a critical role in understanding the stereochemistry and reactivity of this compound. Techniques such as X-ray crystallography and DFT analyses have been applied to similar molecules, providing insights into their configuration and conformation (Çolak et al., 2021).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including asymmetric reduction and enzymatic transformations, to produce stereochemically pure intermediates essential for statin synthesis. These reactions are highly dependent on the specific catalysts and conditions applied, demonstrating the compound's versatility in synthetic organic chemistry (Yu et al., 2019).
Physical Properties Analysis
The physical properties of "(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester" such as solubility, melting point, and specific rotation are crucial for its handling and application in further synthetic steps. While specific data on these properties were not found in the provided research, they are typically characterized using standard analytical techniques in the context of organic synthesis.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of "(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester," are essential for its role as an intermediate in drug synthesis. Studies have shown that modifications at the cyano and hydroxy groups can significantly influence the compound's reactivity and the stereochemical outcome of the synthesis (Qiu et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTYMGFSEOSJKM-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](CC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


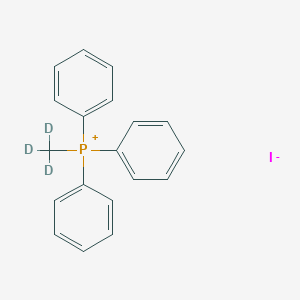
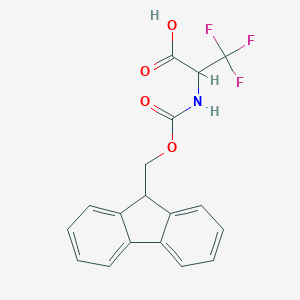
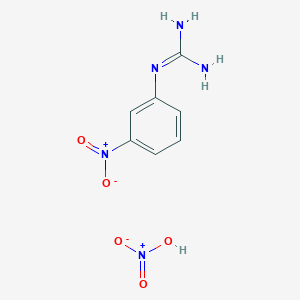
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)


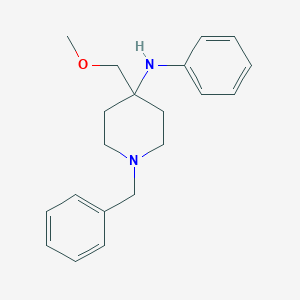
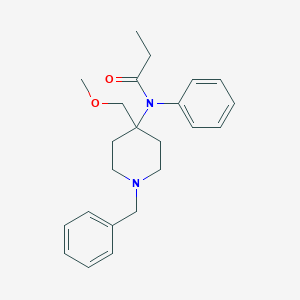
![[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate](/img/structure/B28856.png)